molecular formula C17H18N2O2 B5733752 N-[4-(acetylamino)phenyl]-2,4-dimethylbenzamide

N-[4-(acetylamino)phenyl]-2,4-dimethylbenzamide

Cat. No.: B5733752
M. Wt: 282.34 g/mol
InChI Key: DKMIRGBGYVEENN-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2,4-dimethylbenzamide is a synthetic organic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetylamino group attached to a phenyl ring, and a dimethylbenzamide moiety. It has garnered interest due to its potential biological activities and its role in chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2,4-dimethylbenzamide typically involves the following steps:

    Acetylation of 4-aminophenyl: The initial step involves the acetylation of 4-aminophenyl to form 4-(acetylamino)phenyl. This reaction is usually carried out using acetic anhydride in the presence of a base such as pyridine.

    Formation of 2,4-dimethylbenzoyl chloride: The next step involves the conversion of 2,4-dimethylbenzoic acid to its corresponding acid chloride using thionyl chloride.

    Coupling Reaction: Finally, the 4-(acetylamino)phenyl is coupled with 2,4-dimethylbenzoyl chloride in the presence of a base like triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2,4-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2,4-dimethylbenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.

    Industry: It is used in the development of new materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2,4-dimethylbenzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, leading to changes in cellular processes. The compound’s acetylamino group plays a crucial role in its binding affinity and specificity towards these targets. Pathways involved include inhibition of histone deacetylases, which affects gene expression and cell cycle regulation.

Comparison with Similar Compounds

N-[4-(acetylamino)phenyl]-2,4-dimethylbenzamide can be compared with similar compounds such as:

    N-acetyldinaline: Both compounds have acetylamino groups, but differ in their overall structure and specific biological activities.

    N-(4-acetylamino)phenyl)-2-aminobenzamide: This compound shares a similar core structure but has different substituents, leading to variations in its chemical and biological properties.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-11-4-9-16(12(2)10-11)17(21)19-15-7-5-14(6-8-15)18-13(3)20/h4-10H,1-3H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMIRGBGYVEENN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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